Ethyl 4-bromo-3,5-diethoxybenzoate
Overview
Description
Ethyl 4-bromo-3,5-diethoxybenzoate is an organic compound with the molecular formula C13H17BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine and ethoxy groups on the benzene ring
Mechanism of Action
Target of Action
Ethyl 4-bromo-3,5-diethoxybenzoate is a synthetic compound that primarily targets the benzene ring in organic chemistry reactions . The benzene ring is a key component in many biological molecules, and its modification can lead to significant changes in the properties and functions of these molecules.
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution In this process, the compound acts as an electrophile, attacking the pi electrons in the benzene ringIn the second step, a base attacks the hydrogen atom attached to the carbon bearing the positive charge, leading to the reformation of the aromatic system .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could affect its bioavailability and distribution within the body . Additionally, factors such as pH and temperature could influence the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate typically involves the esterification of 4-bromo-3,5-diethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3,5-diethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include 4-bromo-3,5-diethoxybenzaldehyde or 4-bromo-3,5-diethoxybenzoic acid.
Reduction: Products include 4-bromo-3,5-diethoxybenzyl alcohol.
Scientific Research Applications
Ethyl 4-bromo-3,5-diethoxybenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Comparison with Similar Compounds
Ethyl 4-bromo-3,5-diethoxybenzoate can be compared with other similar compounds such as:
Ethyl 4-bromo-3,5-dimethoxybenzoate: Similar structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and properties.
Ethyl 4-chloro-3,5-diethoxybenzoate: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.
Ethyl 3,5-diethoxybenzoate: Lacks the bromine atom, leading to different reactivity and applications.
Properties
IUPAC Name |
ethyl 4-bromo-3,5-diethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUFUYMALAOLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1Br)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443238 | |
Record name | ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149517-92-0 | |
Record name | ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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